molecular formula C14H20O B607983 Cipepofol CAS No. 1637741-58-2

Cipepofol

Cat. No.: B607983
CAS No.: 1637741-58-2
M. Wt: 204.31 g/mol
InChI Key: BMEARIQHWSVDBS-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HSK-3486 is synthesized through a series of chemical reactions involving the substitution of phenol derivatives. The synthetic route typically involves the alkylation of phenol with appropriate alkyl halides under controlled conditions. The reaction conditions include the use of catalysts and solvents to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, HSK-3486 is produced in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

HSK-3486 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenol derivatives and their oxidized or reduced forms .

Scientific Research Applications

Comparison with Similar Compounds

HSK-3486 is often compared to propofol, another widely used general anesthetic. While both compounds act on gamma-aminobutyric acid type A receptors, HSK-3486 has several advantages:

Similar Compounds

Properties

CAS No.

1637741-58-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1

InChI Key

BMEARIQHWSVDBS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HSK3486;  HSK-3486;  HSK 3486.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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